2-(Butan-2-yloxy)-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butan-2-yloxy)-3-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a butan-2-yloxy group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yloxy)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom or the butan-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted anilines.
Scientific Research Applications
2-(Butan-2-yloxy)-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yloxy)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Butan-2-yloxy)-3-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
2-(Butan-2-yloxy)-4-fluoroaniline: Similar structure but with the fluorine atom at a different position on the benzene ring.
2-(Butan-2-yloxy)-3-bromoaniline: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-(Butan-2-yloxy)-3-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more suitable for certain applications, such as pharmaceuticals.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-butan-2-yloxy-3-fluoroaniline |
InChI |
InChI=1S/C10H14FNO/c1-3-7(2)13-10-8(11)5-4-6-9(10)12/h4-7H,3,12H2,1-2H3 |
InChI Key |
UWENSUIMDXZORE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=CC=C1F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.